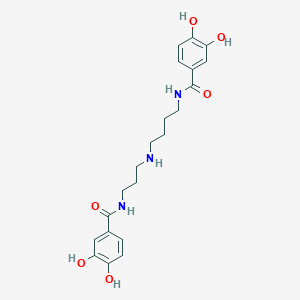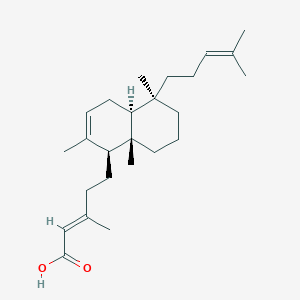
Wushanicaritin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Wushanicaritin is a natural polyphenol compound found in the plant genus Epimedium. It has garnered significant attention due to its potent antioxidant and neuroprotective properties. This compound has shown promise in various scientific research fields, particularly in the treatment of neurological diseases such as Alzheimer’s disease, multiple sclerosis, and Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
Wushanicaritin can be synthesized through various chemical reactions involving the modification of its parent compound, icaritin. The synthetic routes typically involve hydroxylation, methylation, and glycosylation reactions. The reaction conditions often include the use of catalysts such as palladium on carbon and reagents like methyl iodide and sodium hydroxide .
Industrial Production Methods
The industrial production of this compound involves the extraction of the compound from Epimedium plants. The extraction process includes solvent extraction, purification through column chromatography, and crystallization. The yield and purity of this compound can be optimized by adjusting the solvent composition and extraction time .
Chemical Reactions Analysis
Types of Reactions
Wushanicaritin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like methyl iodide and sodium hydroxide are commonly employed
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives may exhibit different biological activities and can be used in further research .
Scientific Research Applications
Wushanicaritin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying polyphenol chemistry and developing new synthetic methods.
Biology: this compound is studied for its antioxidant and anti-inflammatory properties, which are beneficial in various biological systems.
Medicine: The compound has shown potential in the treatment of neurological diseases due to its neuroprotective effects.
Mechanism of Action
Wushanicaritin exerts its effects through several molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Neuroprotective Effects: this compound maintains the enzymatic antioxidant defense system and mitochondrial function.
Anti-inflammatory Properties: The compound inhibits the production of pro-inflammatory cytokines and reduces inflammation in various biological systems.
Comparison with Similar Compounds
Wushanicaritin is compared with other similar compounds such as icaritin and quercetin:
Icaritin: While both this compound and icaritin are derived from Epimedium, this compound has superior intercellular antioxidant activity and neuroprotective effects.
Quercetin: This compound has shown better neuroprotective effects than quercetin, a well-known antioxidant and neuroprotection agent.
List of Similar Compounds
This compound stands out due to its potent neuroprotective and antioxidant properties, making it a promising compound for further research and development .
Properties
Molecular Formula |
C21H22O7 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3,5,7-trihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C21H22O7/c1-21(2,26)9-8-13-14(22)10-15(23)16-17(24)18(25)19(28-20(13)16)11-4-6-12(27-3)7-5-11/h4-7,10,22-23,25-26H,8-9H2,1-3H3 |
InChI Key |
VAYWXTLNNGACLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)OC)O)O |
Synonyms |
wushanicaritin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione](/img/structure/B1254555.png)




![N-[(3alpha,5beta,12alpha)-3,12-dihydroxy-7,24-dioxocholan-24-yl]glycine](/img/structure/B1254561.png)



![(1S,2S,3S)-3-methoxy-2-[(2E)-6-methylhept-2-en-2-yl]-4-oxocyclohexanecarbaldehyde](/img/structure/B1254569.png)

![methyl (15R,16S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1254578.png)

